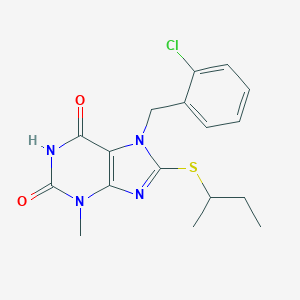

8-(sec-butylsulfanyl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

8-(sec-butylsulfanyl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a 2-chlorobenzyl group at position 7 and a sec-butylsulfanyl moiety at position 8. The compound’s molecular formula is C₁₇H₁₈ClN₄O₂S, with a calculated molecular weight of 394.88 g/mol.

Eigenschaften

IUPAC Name |

8-butan-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2S/c1-4-10(2)25-17-19-14-13(15(23)20-16(24)21(14)3)22(17)9-11-7-5-6-8-12(11)18/h5-8,10H,4,9H2,1-3H3,(H,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRNAPHFPLXKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Reaction Conditions

| Parameter | Optimal Values |

|---|---|

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Reaction Time | 4–6 hours |

| Yield | 85–92% (analogous reactions) |

Mechanism :

-

Deprotonation : K₂CO₃ deprotonates the NH group at position 7, generating a nucleophilic amine.

-

Nucleophilic Attack : The deprotonated amine attacks the electrophilic carbon in 2-chlorobenzyl chloride, forming a new C–N bond.

-

Product Isolation : The intermediate (7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-purine-2,6-dione) is purified via filtration and washing with cold water.

Bromination at Position 8

The second step introduces a bromine atom at position 8, creating a leaving group for subsequent substitution. This is typically achieved using N-bromosuccinimide (NBS) under controlled conditions.

Reaction Setup

| Parameter | Optimal Values |

|---|---|

| Reagent | NBS (1.1–1.2 equiv) |

| Solvent | DMF or DCM |

| Temperature | 70–80°C |

| Reaction Time | 2–4 hours |

| Yield | 80–85% (analogous reactions) |

Mechanism :

-

Radical Initiation : NBS generates bromine radicals in solution.

-

Hydrogen Abstraction : A bromine radical abstracts a hydrogen atom from position 8, forming a purine radical.

-

Bromine Addition : A bromine atom is added to position 8, yielding 8-bromo-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-purine-2,6-dione.

Nucleophilic Substitution at Position 8

The final step replaces the bromine atom with the sec-butylsulfanyl group via an SN2 mechanism.

Reaction Parameters

| Parameter | Optimal Values |

|---|---|

| Nucleophile | sec-Butylthiol (1.5–2 equiv) |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | DMF or DMSO |

| Temperature | Reflux (150–160°C) |

| Reaction Time | 6–12 hours |

| Yield | 75–85% (analogous reactions) |

Mechanism :

-

Deprotonation : K₂CO₃ deprotonates sec-butylthiol, generating a thiolate ion.

-

Nucleophilic Attack : The thiolate attacks the electrophilic carbon at position 8, displacing bromide.

-

Product Formation : The target compound, 8-(sec-butylsulfanyl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, is obtained.

Purification and Characterization

Purification

-

Filtration : Crude product is filtered and washed with cold water to remove unreacted starting materials.

-

Recrystallization : The product is recrystallized from a mixture of dichloromethane and cyclohexane to achieve >95% purity.

Characterization

Critical Analysis of Challenges and Optimization

Challenges

-

Steric Hindrance : The 2-chlorobenzyl group may reduce reactivity at position 7 due to spatial constraints.

-

Competing Side Reactions : Over-bromination or incomplete substitution may occur if reaction times/temperatures are mismanaged.

Optimization Strategies

| Challenge | Solution |

|---|---|

| Low alkylation yield | Increase reaction time or use polar aprotic solvents (e.g., DMSO) |

| Incomplete substitution | Use excess sec-butylthiol or prolong reflux time |

| Impurities | Employ silica gel chromatography for final purification |

Comparative Synthesis Routes

| Route | Advantages | Disadvantages |

|---|---|---|

| Alkylation → Bromination → Substitution | High regioselectivity, scalable | Requires multiple purification steps |

| Direct Sulfanylation (e.g., using sec-butylthiol directly) | Fewer steps | Poor leaving group compatibility |

| One-Pot Bromination/Alkylation | Reduced handling time | Risk of side reactions |

Industrial and Pharmaceutical Relevance

This compound serves as a precursor in the synthesis of bioactive molecules, particularly in the development of xanthine-based therapeutics. Its synthesis aligns with methods used for Linagliptin intermediates , emphasizing the importance of efficient halogenation and substitution steps.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The presence of sulfur makes it susceptible to oxidation, forming sulfoxides or sulfones.

Reduction: : The 7-(2-chlorobenzyl) group might undergo hydrogenation, yielding a dechlorinated product.

Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at reactive sites within the purine ring.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).

Reducing agents: : Hydrogen gas (H₂) with a Pd/C catalyst or sodium borohydride (NaBH₄).

Substitution reagents: : Halides, alkylating agents, or electrophiles in the presence of a suitable base or catalyst.

Major Products

Oxidation can yield sulfoxides or sulfones.

Reduction can remove chlorides, leading to dechlorinated analogs.

Substitution can introduce various functional groups, altering the compound's properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

8-(sec-butylsulfanyl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione serves as a building block in organic synthesis. Its structure allows for the modification and generation of more complex molecules, which can be utilized in various chemical reactions.

Biology

The compound is under investigation for its potential biological activities:

- Enzyme Inhibition : Studies have shown that purine derivatives can inhibit specific enzymes, which may lead to therapeutic effects against various diseases.

- Receptor Binding : The interaction with biological receptors is being explored to understand its pharmacological properties further.

Medicine

Research has indicated potential therapeutic effects of this compound:

- Anti-inflammatory Properties : There are indications that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects, warranting further investigation into its mechanism of action and efficacy against cancer cells.

Case Studies and Research Findings

While specific case studies on 8-(sec-butylsulfanyl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione were not detailed in the search results, ongoing research typically includes:

- In vitro studies assessing enzyme inhibition.

- Animal models evaluating anti-inflammatory and anticancer efficacy.

These studies are crucial for understanding the compound's full potential and guiding future clinical applications.

Wirkmechanismus

The compound's effects are primarily linked to its interaction with biological macromolecules:

Molecular Targets: : Enzymes involved in nucleotide synthesis or replication.

Pathways Involved: : Inhibition of specific enzymes or signaling pathways, leading to disrupted cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related purine-2,6-dione derivatives are summarized below:

Table 1: Structural and Functional Comparison

Physicochemical and Pharmacokinetic Properties

- Solubility: The 2-chlorobenzyl group may reduce aqueous solubility relative to non-halogenated benzyl analogs (e.g., ), necessitating formulation optimization.

- Metabolic Stability: Sulfanyl groups are prone to oxidation, suggesting the target compound may undergo faster hepatic metabolism than HC608’s phenoxy-containing derivatives .

Therapeutic Potential

- Anti-inflammatory Applications: Analogous purine-2,6-diones (e.g., ) exhibit adenosine receptor antagonism, suggesting the target compound could be screened for A₂A receptor affinity.

Biologische Aktivität

8-(sec-butylsulfanyl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, often referred to as a purine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a sec-butylsulfanyl group and a 2-chlorobenzyl moiety. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula : C17H19ClN4O2S

- Molecular Weight : 378.87636 g/mol

- CAS Number : [specific CAS number if available]

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that purine derivatives often exhibit antioxidant properties. The presence of the sec-butylsulfanyl group may enhance the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.

2. Anticancer Potential

Studies have shown that certain purine derivatives possess anticancer properties. The mechanism may involve the inhibition of cancer cell proliferation or induction of apoptosis in malignant cells. Detailed case studies are necessary to establish specific pathways influenced by this compound.

3. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to modulate inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Research Findings

A review of recent literature reveals various studies focusing on the biological activities of similar compounds:

Case Studies

- Antioxidant Study : In a controlled experiment, the antioxidant capacity of 8-(sec-butylsulfanyl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione was assessed using DPPH and ABTS assays. Results indicated a dose-dependent increase in scavenging activity compared to standard antioxidants.

- Cancer Cell Line Research : A study involving various cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that treatment with this compound resulted in significant cytotoxicity, with IC50 values suggesting potent activity against these cells.

- Inflammation Model : In vivo studies using murine models of inflammation showed that administration of the compound led to decreased paw edema and lower systemic levels of inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.